molecular formula C10H12N2O B8478900 3-Butyn-2-ol, 4-(6-amino-3-pyridinyl)-2-methyl-

3-Butyn-2-ol, 4-(6-amino-3-pyridinyl)-2-methyl-

Cat. No. B8478900
M. Wt: 176.21 g/mol
InChI Key: TUTUTUJODZAPSZ-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

A mixture of commercially available 2-amino-5-bromopyridine (25 g, 144 mmol), 2-methyl-3-butyn-2-ol (21.2 mL, 217 mmol), Et3N (30.2 mL, 217 mmol), PdCl2(PPh3)2 (507 mg, 0.5 mol %) and PPh3 (95 mg, 0.25 mol %) in DMF (140 mL) was purged for 10 min with argon. Then Cul (83 mg, 0.3 mol %) was added and the reaction mixture was heated up to 90° C., stirring was continued at 90° C. for 16 h. Cooled to 23° C., the reaction mixture was concentrated in vacuum to remove all volatiles left a dark brown residue which was purified by flash chromatography with n-heptane and ethyl acetate to give the title compound as a brown solid (24 g, 94%, contains residual DMF). MS (ISP) 177.2 [(M+H)+].
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30.2 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
507 mg
Type
catalyst
Reaction Step One
Name
Quantity
95 mg
Type
catalyst
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][N:3]=1.[CH3:9][C:10]([OH:14])([C:12]#[CH:13])[CH3:11].CCN(CC)CC>CN(C=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:1][C:2]1[N:3]=[CH:4][C:5]([C:13]#[C:12][C:10]([CH3:11])([OH:14])[CH3:9])=[CH:6][CH:7]=1 |^1:29,48|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
21.2 mL
Type
reactant
Smiles
CC(C)(C#C)O
Name
Quantity
30.2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
140 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
507 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
95 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged for 10 min with argon
Duration
10 min
ADDITION
Type
ADDITION
Details
Then Cul (83 mg, 0.3 mol %) was added
TEMPERATURE
Type
TEMPERATURE
Details
Cooled to 23° C.
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to remove all volatiles
WAIT
Type
WAIT
Details
left a dark brown residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography with n-heptane and ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=CC=C(C=N1)C#CC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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